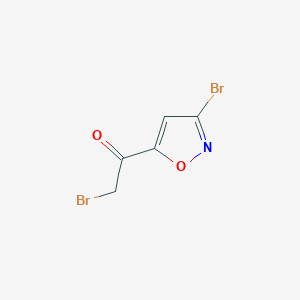

3-Bromo-5-(bromoacetyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZUMAWBZSIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545341 | |

| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76596-54-8 | |

| Record name | 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Heterocyclic Chemistry

The study of 3-Bromo-5-(bromoacetyl)isoxazole is fundamentally rooted in the broader field of halogenated heterocyclic chemistry. Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. ijpcbs.com The introduction of halogen atoms, such as bromine, into these rings can dramatically alter their physical, chemical, and biological properties.

Halogenation is a powerful tool for medicinal chemists, often employed to enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. Furthermore, the presence of a halogen atom can influence the metabolic stability of a compound and provide a reactive handle for further chemical modifications. nih.gov The isoxazole (B147169) ring itself is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov The presence of two bromine atoms in this compound—one directly on the isoxazole ring and another in the acetyl group—renders it a highly functionalized and reactive molecule.

The synthesis of such halogenated heterocycles often involves specialized methods. For instance, the halogenation of isoxazole rings can be achieved through various protocols, including treatment with reagents like N-iodosuccinimide (NIS). mdpi.com The synthesis of bromo-substituted isoxazoles can also be accomplished through direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net These synthetic strategies are crucial for accessing a diverse range of halogenated heterocyclic compounds for further study and application.

Significance of Isoxazole Scaffolds in Modern Chemical Research

The isoxazole (B147169) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. nih.govnih.gov This prevalence is due to the isoxazole's unique combination of chemical and physical properties. The ring system is relatively stable and can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets. nih.gov

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including:

Antimicrobial rsc.orgresearchgate.net

Anti-inflammatory rsc.orgresearchgate.net

Antiviral nih.govresearchgate.net

Anticonvulsant nih.govresearchgate.net

This wide range of activities has led to the incorporation of the isoxazole moiety into numerous commercially available drugs. nih.govnih.gov The versatility of the isoxazole scaffold stems from the relative ease of its synthesis and the ability to introduce a wide variety of substituents at different positions on the ring, allowing for the fine-tuning of its pharmacological properties. researchgate.netresearchgate.net

Interactive Data Table: Properties of Selected Isoxazole-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Activity |

|---|---|---|---|

| Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate | 104776-74-1 | C₈H₈BrNO₄ | Biochemical for proteomics research scbt.com |

| 3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 | C₄H₃Br₂NO | Chemical intermediate cymitquimica.combldpharm.com |

| 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole | 104777-39-1 | C₁₂H₁₀BrNO₂ | Heterocyclic product heterocyclics.com |

| 3-Bromo-5-(2-hydroxyethyl)isoxazole | 105175-00-6 | C₅H₆BrNO₂ | Chemical intermediate sigmaaldrich.com |

Overview of Research Trajectories for 3 Bromo 5 Bromoacetyl Isoxazole and Its Structural Analogues

Nucleophilic Acyl Substitution Strategies for Isoxazole Functionalization

The introduction of the bromoacetyl group at the C-5 position of the 3-bromoisoxazole (B39813) core is a key transformation in the synthesis of the target molecule. This is typically achieved through a nucleophilic acyl substitution strategy, which involves the initial preparation of a suitable precursor, 3-bromo-5-acetylisoxazole, followed by its selective bromination.

Deprotonation and Electrophilic Attack Mechanisms in Bromoacetyl Formation

The conversion of 3-bromo-5-acetylisoxazole to this compound proceeds via an α-bromination reaction. This transformation is generally acid-catalyzed and involves the formation of an enol intermediate. masterorganicchemistry.com The acetyl group's carbonyl oxygen is first protonated by an acid catalyst, which enhances the acidity of the α-protons on the methyl group. masterorganicchemistry.com Subsequent deprotonation by a weak base leads to the formation of a nucleophilic enol. masterorganicchemistry.com This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-brominated product and regenerate the acid catalyst. masterorganicchemistry.com

A similar transformation has been described for the bromination of 3-aryl-5-methoxyisoxazoles. In this case, the isoxazole derivative was treated with N-bromosuccinimide in acetic acid at 75°C for 40 minutes. rsc.org This demonstrates the feasibility of using NBS as the brominating agent for the isoxazole ring system. The reaction mechanism involves the enol form of the acetyl group acting as a nucleophile and attacking the electrophilic bromine. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of the α-bromination of ketones are highly dependent on the choice of reagents and reaction conditions. Various brominating agents have been employed for this purpose, including molecular bromine and N-bromosuccinimide (NBS). researchgate.net The use of NBS is often preferred as it can be easier to handle and can lead to more selective reactions. researchgate.net The reaction is typically carried out in the presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), to facilitate the formation of the enol intermediate. masterorganicchemistry.com

The choice of solvent can also influence the reaction outcome. Dioxane has been used as a solvent for the bromination of 1-arylethanones with an H₂O₂-HBr system. organic-chemistry.org For the bromination of 3-aryl-5-methoxyisoxazoles, acetic acid was used as the solvent. rsc.org Temperature control is another critical factor; the bromination of the aforementioned methoxyisoxazole was conducted at 75°C. rsc.org Optimization of these parameters—reagent choice, catalyst, solvent, and temperature—is crucial for achieving high yields and minimizing the formation of byproducts, such as di-brominated compounds.

Cycloaddition Reactions in the Synthesis of Isoxazole Systems

The construction of the core isoxazole ring is a fundamental aspect of the synthesis of this compound and its analogues. The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the synthesis of five-membered heterocyclic rings like isoxazoles. wikipedia.org

1,3-Dipolar Cycloaddition Routes to Halogenated Isoxazoles

The synthesis of the key precursor, 3-bromo-5-acetylisoxazole, can be achieved through a 1,3-dipolar cycloaddition reaction. A patented process describes the reaction of dibromoformaldoxime with 3-butyn-2-ol (B105428) to yield 3-bromo-5-(1-hydroxyethyl)-isoxazole. google.com This intermediate is then oxidized to 3-bromo-5-acetylisoxazole. google.com The cycloaddition is performed in ethyl acetate (B1210297) and water at room temperature in the presence of potassium bicarbonate. google.com This method provides a direct route to the 3-bromoisoxazole core with a functionalized side chain at the 5-position.

The 1,3-dipolar cycloaddition of nitrile oxides, often generated in situ from oximes, with alkynes is a general and effective method for preparing isoxazoles. researchgate.net The regioselectivity of this reaction is a key aspect, and in many cases, it leads to the formation of 3,5-disubstituted isoxazoles with high selectivity. researchgate.net The reaction of α-bromo-pentafluorophenyl vinylsulfonate with nitrile oxides also proceeds via a regioselective 1,3-dipolar cycloaddition to furnish 3,5-isoxazoles. rsc.org

Precursor Design and Reaction Stereoselectivity

The design of the precursors for the 1,3-dipolar cycloaddition reaction is critical for controlling the substitution pattern of the resulting isoxazole ring. In the synthesis of 3-bromo-5-acetylisoxazole, the use of dibromoformaldoxime as the 1,3-dipole precursor ensures the introduction of the bromine atom at the 3-position of the isoxazole ring. google.com The choice of the alkyne, 3-butyn-2-ol, determines the substituent at the 5-position. google.com

The stereoselectivity of 1,3-dipolar cycloadditions is another important consideration, particularly when the reaction can lead to the formation of stereocenters. mdpi.com While the cycloaddition of alkynes to form aromatic isoxazoles does not typically generate stereocenters in the ring itself, the stereochemistry of substituents on the starting materials can be retained in the product. The reaction is generally considered to be a concerted pericyclic reaction, which accounts for its high stereospecificity. wikipedia.org

Alternative and Green Synthetic Pathways for Isoxazole Derivatives

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in organic chemistry.

Several green approaches have been developed for the α-bromination of ketones. One such method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system "on water" at room temperature, avoiding the need for organic solvents and catalysts. rsc.org This system has been shown to be effective for the bromination of various ketones with high selectivity for monobromination. rsc.org The use of H₂O₂ as the oxidant is advantageous as water is the only byproduct. iau.ir Another approach involves the use of photocatalysis for the α-bromination of ketones, which can proceed under mild conditions using light as an energy source. researchgate.net

Industrial and Laboratory-Scale Synthesis Considerations

The synthesis of this compound can be strategically divided into two primary stages: the formation of the precursor, 3-bromo-5-acetyl-isoxazole, followed by the alpha-bromination of the acetyl group. The methodologies and considerations for these transformations differ significantly between a laboratory setting and an industrial production environment.

Laboratory-Scale Synthesis

In a typical laboratory setting, the synthesis prioritizes versatility, accessibility of reagents, and straightforward purification techniques. A common route involves the oxidation of a precursor alcohol, followed by the bromination of the resulting ketone.

A documented laboratory-scale synthesis of the key intermediate, 3-bromo-5-acetyl-isoxazole, starts from 3-bromo-5-(1-hydroxyethyl)-isoxazole. acs.org The oxidation of the alcohol to the ketone is a critical step. A detailed method involves dissolving the hydroxyethyl (B10761427) precursor in glacial acetic acid and cooling the solution. acs.org A solution of chromic anhydride (B1165640) in aqueous acetic acid is then added dropwise, maintaining a controlled temperature. acs.org Post-reaction, the solvent is removed under reduced pressure, and the residue is worked up through neutralization, extraction with an organic solvent like ethyl ether, and subsequent purification. Crystallization from a solvent such as n-hexane yields the solid product. acs.org

The purification of the final product, this compound, at the laboratory scale would typically involve techniques such as recrystallization to remove any unreacted starting material or di-brominated byproducts. Given the crystalline nature of similar compounds, this is an effective method. Column chromatography could also be employed for high-purity samples, though it may be challenging due to the potential for the bromoacetyl group to be a contact irritant.

| Step | Reactants | Reagents/Solvents | Conditions | Purification | Yield | Reference |

| 1. Oxidation | 3-bromo-5-(1-hydroxyethyl)-isoxazole | Chromic anhydride, Glacial acetic acid, Water | Cooled to 15°C, Dropwise addition | Evaporation, Neutralization, Extraction (ethyl ether), Crystallization (n-hexane) | ~85% | acs.org |

| 2. Bromination | 3-bromo-5-acetyl-isoxazole | Bromine (Br₂), Glacial Acetic Acid | Stirring at room temperature | Quenching with a reducing agent (e.g., sodium bisulfite), Extraction, Crystallization | Not specified | General Method |

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a different set of priorities, primarily focused on safety, cost-effectiveness, efficiency, and environmental impact.

The use of chromic anhydride, a chromium(VI) compound, for the oxidation step is highly problematic on an industrial scale due to its toxicity and the environmental concerns associated with heavy metal waste. Industrial processes would likely favor alternative, greener oxidizing agents.

The bromination step using elemental bromine presents significant challenges at an industrial scale. nih.govgasdetection.comganeshremedies.comquora.comslideshare.net Bromine is a highly corrosive, toxic, and volatile substance, requiring specialized handling and storage infrastructure, including dedicated storage rooms with scrubber facilities to neutralize any released vapors. gasdetection.comganeshremedies.comslideshare.netyoutube.com The reaction itself is often highly exothermic, posing a risk of thermal runaway if not carefully controlled. nih.gov This necessitates robust cooling systems and careful monitoring of the reaction temperature.

Furthermore, the trend in modern pharmaceutical and chemical manufacturing is shifting towards continuous flow chemistry, especially for hazardous reactions like bromination. acs.orgnih.govmdpi.comnih.gov In a continuous flow setup, small amounts of reactants are mixed and reacted in a continuous stream within a microreactor or a tube reactor. This approach offers several advantages for industrial-scale bromination:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with exothermic events or accidental releases.

Precise Control: Temperature and reaction time can be controlled with high precision, leading to better selectivity and potentially higher yields, minimizing the formation of byproducts.

Efficiency: Continuous processes can often be more efficient and easier to automate than batch processes.

The purification of the final product on an industrial scale would favor crystallization over chromatography due to cost and throughput considerations. The choice of solvent for crystallization would be critical, balancing solubility, recovery, and safety.

| Consideration | Laboratory-Scale Approach | Industrial-Scale Approach |

| Oxidizing Agent | Chromic anhydride in acetic acid. | Alternative, greener oxidants. |

| Brominating Agent | Elemental bromine (Br₂) in acetic acid is common. | N-bromosuccinimide (NBS) or other solid brominating agents to improve safety. nih.govrsc.org |

| Process Technology | Batch reactions in standard glassware. | Continuous flow reactors for improved safety and control of exothermic reactions. acs.orgnih.govmdpi.comnih.gov |

| Safety | Standard fume hood and personal protective equipment (PPE). | Extensive engineering controls, dedicated storage, scrubbers, and potentially automated handling for hazardous reagents like bromine. gasdetection.comganeshremedies.comslideshare.netyoutube.com |

| Purification | Recrystallization, column chromatography. | Large-scale crystallization. |

| Cost | Reagent cost is a factor, but less critical than on a large scale. | High emphasis on cost of goods, process efficiency, and waste reduction. |

Nucleophilic Substitution Reactions at the Bromoacetyl Group

The bromoacetyl moiety in this compound is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthesis of a diverse array of derivatized isoxazole compounds.

Reactivity with Amines and Thiols

The activated methylene (B1212753) carbon of the bromoacetyl group readily reacts with primary and secondary amines, as well as thiols and their corresponding thiolates. These reactions typically proceed via a standard SN2 mechanism, where the nucleophilic nitrogen or sulfur atom displaces the bromide ion. This leads to the formation of α-aminoacetyl or α-thioacetyl isoxazole derivatives, respectively. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied, revealing a complex pathway involving seleniranium intermediates. nih.gov

Formation of Derivatized Isoxazole Compounds

The nucleophilic substitution reactions are not limited to simple amines and thiols. A vast array of more complex nucleophiles can be employed to generate a library of isoxazole derivatives with diverse functionalities. For instance, reaction with various heterocyclic amines or thiols can introduce additional ring systems, while the use of amino acids or peptide fragments can lead to the formation of isoxazole-peptide conjugates. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent isoxazole scaffold.

Oxidative Transformations of Bromoacetylated Isoxazoles

The bromoacetyl group can undergo various oxidative transformations. For instance, under specific conditions, the isoxazole ring itself can be subject to oxidative cleavage. nih.gov One study reported an unprecedented in situ oxidative ring cleavage of isoxazolidines, which are related structures, leading to the formation of hydroxymethyl nitro functionalized tetrahydrofurans and pyrrolidines. nih.gov While not directly involving this compound, this highlights the potential for oxidative ring-opening reactions within isoxazole frameworks under specific conditions.

Reductive Pathways and Hydroxyethyl/Dihydroisoxazole (B8533529) Formation

Reduction of the bromoacetyl group can lead to several different products depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride, can selectively reduce the ketone to a secondary alcohol, yielding a 3-bromo-5-(1-hydroxy-2-bromoethyl)isoxazole. More potent reducing agents or catalytic hydrogenation may lead to the reduction of both the ketone and the carbon-bromine bond, resulting in a 3-bromo-5-ethylisoxazole. Furthermore, under certain reductive conditions, the isoxazole ring itself can be reduced to a dihydroisoxazole or even undergo ring opening.

Intramolecular Cyclization and Rearrangement Reactions

The presence of two reactive bromine atoms and a carbonyl group in this compound provides the opportunity for intramolecular reactions. For instance, if a suitable nucleophile is introduced elsewhere in the molecule, it can undergo an intramolecular cyclization by attacking the bromoacetyl group. Furthermore, rearrangements of the isoxazole ring system, though not extensively documented for this specific compound, are a known possibility for isoxazoles under thermal or photochemical conditions. One study detailed the rearrangement of a six-membered heterocycle into a five-membered one. nih.gov Another research effort described a bromo-lactamization of an isoxazole via neighboring group participation to form a spiro-isoxazoline γ-lactam. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 5 Bromoacetyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR spectrum of 3-Bromo-5-(bromoacetyl)isoxazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The isoxazole (B147169) ring proton, typically a singlet, would appear in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electron-withdrawing nature of the bromine atom at the 3-position and the bromoacetyl group at the 5-position. For comparison, the isoxazole proton in related structures like 3,5-diphenylisoxazole (B109209) appears around δ 6.84 ppm. biosynth.com The methylene (B1212753) protons of the bromoacetyl group (-CH₂Br) are expected to appear as a singlet further downfield due to the deshielding effects of the adjacent carbonyl and bromine groups. This is consistent with the spectra of similar bromo-functionalized compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are anticipated for each carbon atom. The carbonyl carbon of the bromoacetyl group is expected to have a chemical shift in the range of δ 180-190 ppm. The carbons of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts. For instance, in related isoxazole derivatives, the C3 and C5 carbons typically appear at lower fields (e.g., δ 160-170 ppm) compared to the C4 carbon. biosynth.com The carbon of the methylene group (-CH₂Br) will also show a characteristic signal, influenced by the attached bromine atom.

| Expected ¹H NMR Data for this compound | | :--- | :--- | | Proton | Expected Chemical Shift (δ, ppm) | | Isoxazole-H4 | ~ 6.5 - 7.5 | | -CH₂Br | ~ 4.0 - 5.0 |

| Expected ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Expected Chemical Shift (δ, ppm) | | C=O | ~ 180 - 190 | | Isoxazole C3 | ~ 145 - 155 | | Isoxazole C5 | ~ 165 - 175 | | Isoxazole C4 | ~ 100 - 110 | | -CH₂Br | ~ 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₅H₂Br₂N₂O₂), the molecular weight is approximately 299.84 g/mol . The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum would likely involve the initial loss of a bromine radical from the bromoacetyl group, followed by cleavage of the isoxazole ring. Common fragmentation pathways for isoxazoles can include the loss of CO, NO, and other small fragments. The observation of fragment ions corresponding to the bromo-isoxazole core and the bromoacetyl side chain would further confirm the structure. For instance, a related compound, ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, shows predicted m/z values for various adducts and fragments in its mass spectrum. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone in the bromoacetyl group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower wavenumbers, typically in the range of 500-700 cm⁻¹. The C-H stretching of the isoxazole ring proton would be found around 3100 cm⁻¹.

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | C=O (Ketone) | 1720 - 1740 | | C=N, C=C (Isoxazole ring) | 1500 - 1650 | | C-H (Isoxazole ring) | ~ 3100 | | C-Br | 500 - 700 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method would be suitable, employing a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape. The compound possesses a chromophore (the isoxazole ring and carbonyl group) that allows for detection using a UV detector, typically in the range of 220-280 nm. The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, which can be quantified based on their relative peak areas.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a substance. In the context of the synthesis and characterization of this compound and its derivatives, TLC provides a rapid, cost-effective, and simple method for qualitative analysis.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Methodology and Research Findings

In the chromatographic analysis of isoxazole derivatives, silica gel is a commonly employed stationary phase. For instance, studies on various isoxazole derivatives have utilized TLC plates with silica gel 60 F₂₅₄. acs.orgnih.gov The "F₂₅₄" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of compounds under UV light at 254 nm. Aromatic compounds like the isoxazole ring system typically appear as dark spots on a fluorescent background. researchgate.net

The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is adjusted to control the migration of the compounds up the TLC plate. A common practice is to use a mixture of a non-polar solvent and a more polar solvent, with the ratio adjusted to optimize the separation. For isoxazole derivatives, various solvent systems have been reported. One study on the synthesis of isoxazole derivatives monitored the reaction progress using a mobile phase of chloroform (B151607) and methanol in a 9:1 ratio. rasayanjournal.co.in Another investigation into different isoxazole derivatives utilized a mixture of n-hexane and ethyl acetate (B1210297) in a 4:1 ratio. nih.gov

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. ictsl.net While specific Rf values for this compound are not extensively documented in publicly available literature, data from related isoxazole derivatives can provide insight into the expected chromatographic behavior. The Rf value is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase composition, temperature, and chamber saturation. ictsl.net

Visualization of the separated spots on the TLC plate can be achieved by various methods. For compounds containing a UV-absorbing chromophore, such as the isoxazole ring, viewing the plate under a UV lamp is a non-destructive method. researchgate.net In cases where compounds are not UV-active or for enhanced visualization, chemical staining reagents can be employed. General-purpose reagents like iodine vapor or a sulfuric acid spray followed by heating can be used to visualize organic compounds. researchgate.net

Interactive Data Table of TLC Conditions for Isoxazole Derivatives

The following table summarizes the TLC conditions reported for various isoxazole derivatives, which can serve as a reference for developing a suitable method for this compound.

| Compound Name | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method | Reference |

| Diaryl-1,3-diketone derived isoxazoles | Silica Gel | Chloroform : Methanol (9:1) | Not Specified | Not Specified | rasayanjournal.co.in |

| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Silica Gel 60 F₂₅₄ | n-Hexane : Ethyl Acetate (4:1) | 0.6 | UV (254 nm) | nih.gov |

| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Silica Gel 60 F₂₅₄ | n-Hexane : Ethyl Acetate (4:1) | 0.7 | UV (254 nm) | nih.gov |

| (E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one | Silica Gel 60 F₂₅₄ | n-Hexane : Ethyl Acetate (4:1) | 0.7 | UV (254 nm) | nih.gov |

Computational Chemistry and Theoretical Studies on Bromoacetylated Isoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoxazole (B147169) derivatives, DFT calculations are instrumental in predicting their geometry, stability, and chemical reactivity.

Detailed research findings from DFT studies on related structures, such as [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, have shown a strong correlation between optimized geometrical parameters calculated via DFT and experimental data from single-crystal X-ray diffraction. researchgate.net Such studies typically employ basis sets like B3LYP/6-311G(d,p) to ensure accuracy. researchgate.net

The electronic properties are often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net For instance, in a study of thiazole (B1198619) azo dyes, a lower HOMO-LUMO gap was correlated with higher reactivity. mdpi.com

The distribution of these orbitals can indicate sites prone to intermolecular interactions. mdpi.com Fukui functions, derived from DFT, are also used to predict regions within the molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com The molecular electrostatic potential (MEP) surface is another key output, mapping the charge distribution to identify positive (electron-poor) and negative (electron-rich) regions, which are crucial for understanding intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Isoxazole-related Systems Note: The following data is illustrative, based on typical findings for related heterocyclic compounds, as specific data for 3-Bromo-5-(bromoacetyl)isoxazole is not publicly available.

| Parameter | Typical Calculated Value/Description | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. researchgate.net |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Global Hardness (η) | 2.0 to 2.75 eV | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. mdpi.com |

| Electrophilicity Index (ω) | 1.5 to 3.0 eV | Quantifies the ability of a molecule to accept electrons. |

| Dipole Moment (µ) | 2.0 to 5.0 Debye | Indicates the overall polarity of the molecule, influencing solubility and binding. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations allow researchers to observe the conformational changes of a molecule and its stability under simulated physiological conditions. nih.gov

For complex molecules like bromoacetylated isoxazoles, understanding the accessible conformations is key to predicting how they might fit into a protein's binding site. MD simulations track the trajectory of atoms and can reveal the stability of ligand-protein complexes. nih.govcosmosscholars.com Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is stable. cosmosscholars.com

RMSF indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can signify regions of high flexibility. cosmosscholars.com

In studies of related isoxazole systems, MD simulations have been used to confirm the stability of docked ligand-receptor complexes, supporting the findings from molecular docking. nih.govcosmosscholars.com

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques to simulate the interaction between a ligand, such as this compound, and a biological target.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method is widely applied to isoxazole derivatives to identify potential biological targets and understand their mechanism of action. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein (whose 3D structure is often obtained from the Protein Data Bank) and using a scoring function to estimate the strength of the interaction. Studies on various isoxazole-containing compounds have explored their potential as inhibitors for a range of protein targets, including:

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) : Isoxazole derivatives have been evaluated as selective COX-2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Quinoxaline-isoxazole conjugates have been docked into the EGFR tyrosine kinase domain to predict binding interactions. nih.gov

Bacterial and Fungal Proteins : Docking has been used to investigate the antimicrobial potential of isoxazoles by targeting enzymes like elastase in P. aeruginosa. nih.gov

Heat Shock Protein 90 (Hsp90) : Bromo-benzodiazepine derivatives have been docked with 4,5-diaryl isoxazole Hsp90 chaperone inhibitors. cosmosscholars.com

Molecular docking not only predicts the pose of a ligand but also estimates its binding affinity, typically expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

Furthermore, docking analyses provide detailed visualizations of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding and can include:

Hydrogen Bonds : Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). plos.org

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces : Weak, short-range electrostatic attractions. plos.org

Ionic Interactions : Electrostatic attraction between charged groups. plos.org

In a study on isoxazole-carboxamide derivatives as COX inhibitors, docking revealed that specific substitutions on the phenyl ring influenced how the isoxazole ring was oriented in the binding pocket, leading to ideal interactions with the COX-2 enzyme. nih.gov

Table 2: Representative Molecular Docking Interactions for Isoxazole Derivatives with Protein Targets Note: This table presents a generalized summary of interaction types observed in docking studies of various isoxazole compounds.

| Protein Target | Ligand Moiety | Interacting Residue (Example) | Interaction Type | Predicted Binding Affinity (kcal/mol) |

| COX-2 | Isoxazole Ring / Carboxamide | Arginine, Tyrosine | Hydrogen Bond, Pi-Alkyl | -8.0 to -10.5 |

| EGFR Kinase | Quinoxaline-Isoxazole | Methionine, Aspartic Acid | Hydrogen Bond | -7.5 to -9.0 |

| Bacterial Elastase | Isoxazole-Phenyl | Leucine, Histidine | Hydrophobic, Hydrogen Bond | -6.0 to -7.5 |

| Hsp90 | Bromo-benzodiazepine | Aspartic Acid, Glycine | Hydrogen Bond | > -8.0 |

Structure-Property Relationship (SPR) Derivations from Computational Data

By combining data from DFT, MD, and docking studies, researchers can establish Structure-Property Relationships (SPR). SPR links the chemical structure of a molecule to its physicochemical properties and, by extension, its biological activity. This is closely related to Structure-Activity Relationships (SAR).

Computational data allows for the systematic analysis of how modifications to a core scaffold, like the bromoacetylated isoxazole system, affect its properties. For example:

Electronic Effects : DFT calculations can show how adding electron-withdrawing or electron-donating groups to the isoxazole ring alters the HOMO-LUMO gap and charge distribution. nih.gov This, in turn, can influence the molecule's reactivity and ability to form specific interactions like hydrogen bonds.

Binding Affinity : Docking studies on a series of related compounds can reveal which functional groups contribute positively or negatively to the binding energy. An analysis of isoxazole-3-carboxamide (B1603040) derivatives found that specific substitutions were key to achieving a balance of potency and solubility. researchgate.net

Conformational Effects : The size and nature of substituents can dictate the preferred conformation of the molecule, affecting its ability to fit into a constrained binding site.

By deriving these relationships, computational studies guide the rational design of new analogues with improved properties, such as enhanced binding affinity or better selectivity for a specific protein target, thereby accelerating the discovery process.

Design and Development of Complex Isoxazole Derivatives from 3 Bromo 5 Bromoacetyl Isoxazole

Scaffold Modification Strategies for Enhanced Molecular Diversity

The inherent reactivity of the two bromine atoms in 3-bromo-5-(bromoacetyl)isoxazole provides a powerful handle for scaffold modification, enabling the generation of a wide array of derivatives with enhanced molecular diversity. The bromoacetyl group at the 5-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

One common strategy involves the reaction of the bromoacetyl moiety with a diverse range of nucleophiles, such as amines, thiols, and alcohols, to yield α-substituted ketone derivatives. For instance, reaction with primary or secondary amines can lead to the formation of α-amino ketones, which are valuable precursors for the synthesis of more complex heterocyclic systems. Similarly, reaction with thiols can introduce sulfur-containing moieties, known to be important in various biological interactions.

The bromine atom at the 3-position of the isoxazole (B147169) ring is generally less reactive towards nucleophilic substitution than the bromoacetyl group. This difference in reactivity allows for selective modification at the 5-position while leaving the 3-position intact for subsequent transformations. This orthogonal reactivity is a key feature that enhances the utility of this compound as a versatile building block.

A patent for the preparation of related 3,5-disubstituted isoxazoles describes the synthesis of 3-bromo-5-acetyl-isoxazole, a close analog of the title compound. google.com The patent further details how the substituent at the 5-position can be modified, for example, through oxidation to a carboxylic acid. google.com This highlights the potential for a wide range of chemical transformations at this position, starting from a bromoacetyl intermediate.

The following table summarizes potential scaffold modifications starting from this compound:

| Reagent/Condition | Position of Modification | Resulting Functional Group |

| Primary/Secondary Amine | 5-(bromoacetyl) | α-Amino ketone |

| Thiol | 5-(bromoacetyl) | α-Thio ketone |

| Alcohol/Phenol | 5-(bromoacetyl) | α-Alkoxy/Aryloxy ketone |

| Carboxylic Acid | 5-(bromoacetyl) | Ester |

| Azide | 5-(bromoacetyl) | α-Azido ketone |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | 3-bromo | Aryl, Alkynyl, etc. |

Synthesis of Fused Heterocyclic Systems Incorporating the Isoxazole Nucleus

The isoxazole nucleus can serve as a foundation for the construction of more complex, fused heterocyclic systems. mdpi.comnih.gov The reactive sites on this compound provide the necessary handles to build additional rings onto the isoxazole core.

One approach involves the initial reaction of the bromoacetyl group to introduce a functionality that can then undergo an intramolecular cyclization. For example, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, can lead to the formation of a new heterocyclic ring fused to the isoxazole. The resulting fused systems, such as isoxazolo-pyridazines or isoxazolo-oxazines, possess unique three-dimensional structures and electronic properties, making them attractive targets for drug discovery programs.

Furthermore, the bromine at the 3-position can participate in intramolecular cyclization reactions. For instance, after modification of the bromoacetyl group, a suitably positioned functional group could undergo a palladium-catalyzed intramolecular coupling with the 3-bromo position to form a fused ring system.

While direct examples starting from this compound are not prevalent in the literature, the synthesis of fused isoxazoles from various substituted isoxazole precursors is a well-established strategy in organic chemistry. mdpi.comnih.gov The principles of these transformations can be readily applied to derivatives of this compound.

Development of Polyfunctionalized Organic Molecules via Bromoacetyl-Isoxazole Intermediates

The dual reactivity of this compound makes it an excellent starting material for the synthesis of polyfunctionalized organic molecules. By carefully selecting the reaction conditions and reagents, chemists can sequentially or simultaneously modify both the bromoacetyl group and the 3-bromo position.

For instance, the bromoacetyl group can be converted to other functional groups, such as an alcohol or an alkene, through reduction or Wittig-type reactions. A patent for related compounds describes the reduction of a 5-acetyl group to a 5-(1-hydroxyethyl) group. google.com This introduces a new site for further functionalization.

The bromine at the 3-position can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents. This allows for the construction of highly decorated isoxazole cores with multiple points of diversity. The combination of these transformations allows for the creation of a vast chemical space of polyfunctionalized isoxazole derivatives from a single, readily accessible starting material.

An example of a related polyfunctionalized isoxazole is 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, which features both the reactive bromoacetyl group and a substituted phenyl ring at the 3-position. oakwoodchemical.com This highlights the potential to create molecules with diverse functionalities at different positions of the isoxazole ring.

Strategic Use in Fragment-Based Drug Design Research

Fragment-based drug design (FBDD) has emerged as a powerful approach in modern drug discovery. frontiersin.orgbohrium.comnih.gov This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.

This compound, with a molecular weight of 283.88 g/mol , fits within the general "rule of three" guidelines for fragments, which suggest a molecular weight of less than 300 Da. frontiersin.org The two reactive bromine atoms provide ideal vectors for fragment growing or linking strategies.

Once the isoxazole core is identified as a binder to a target protein, the bromoacetyl group can be used as a reactive handle to introduce various substituents to explore the surrounding binding pocket and improve potency. This "fragment growing" approach allows for the systematic exploration of the chemical space around the initial fragment hit.

Alternatively, if two different fragments are found to bind to adjacent sites on a protein, the bifunctional nature of this compound could be utilized in a "fragment linking" strategy. bohrium.comnih.gov The isoxazole core could serve as a central scaffold to link the two fragments together, creating a single, more potent molecule. The ability to selectively modify both the 3- and 5-positions provides the flexibility needed to achieve the optimal orientation and linker length for effective binding.

While specific examples of this compound in FBDD campaigns are not widely reported, its structural features and reactive handles make it a highly attractive and strategic tool for this approach to drug discovery.

Applications of 3 Bromo 5 Bromoacetyl Isoxazole in Contemporary Organic Synthesis

A Key Component in the Synthesis of Pharmaceutical Intermediates

The isoxazole (B147169) motif is a well-established pharmacophore found in numerous clinically approved drugs. The inherent reactivity of 3-bromo-5-(bromoacetyl)isoxazole makes it a valuable starting material for the synthesis of various pharmaceutical intermediates. The presence of the α-bromoketone functionality provides a reactive handle for the introduction of diverse structural motifs through nucleophilic substitution reactions, while the isoxazole core can be further functionalized or serve as a key structural element of the final active pharmaceutical ingredient (API).

Research has shown that isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net For instance, a patent describes the synthesis of 1-(3-bromo-isoxazol-5-yl)-2-tert-butylamino-ethanol, a bronchodilator, starting from 3-bromo-5-acetyl-isoxazole. The synthesis involves the bromination of the acetyl group to form this compound, which is then reduced and reacted with tert-butylamine. This example underscores the direct utility of this compound in the preparation of pharmaceutically active compounds.

Furthermore, the isoxazole ring itself is a key component in drugs like the sulfonamide antibiotic sulfisoxazole (B1682709) and the antipsychotic risperidone. nih.gov The ability to synthesize substituted isoxazoles from precursors like this compound is therefore of significant interest to medicinal chemists. The bromo substituent at the 3-position can be readily displaced or participate in cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery screening.

A Precursor in the Development of Novel Agrochemicals

The isoxazole scaffold is also prevalent in the field of agrochemicals, with many derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. researchgate.net The compound this compound serves as a valuable precursor in the exploration of new agrochemical candidates. The dual reactivity of the molecule allows for the synthesis of complex structures with potential bioactivity.

A Canadian patent highlights the utility of 3,5-disubstituted isoxazoles, which can be derived from this compound, as intermediates for compounds with anthelmintic and nematocidal activity. google.com The synthesis of such compounds often involves the reaction of the α-bromoketone with various nucleophiles to introduce different functionalities, which can modulate the biological activity and spectrum of the resulting agrochemical. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of thiazole-containing compounds, a class of heterocycles also known for their pesticidal properties.

The development of new agrochemicals is crucial for ensuring food security, and the versatility of building blocks like this compound plays a significant role in this endeavor. The ability to readily synthesize a variety of derivatives allows for the systematic investigation of structure-activity relationships, leading to the identification of more effective and environmentally benign crop protection agents.

Role in the Synthesis of Advanced Materials

The application of isoxazole derivatives extends beyond the life sciences into the realm of material science. The rigid, planar structure of the isoxazole ring, combined with the potential for introducing various functional groups, makes compounds derived from this compound interesting candidates for the development of novel functional materials.

One notable application is in the synthesis of liquid crystals. A study on polar-end 3,5-diarylisoxazole liquid crystals demonstrated that a bromo-terminated compound exhibited a highly ordered smectic E (CrE) mesophase. The presence of the bromine atom significantly influences the intermolecular interactions and thus the liquid crystalline properties of the material. This research highlights the potential of using bromo-isoxazole derivatives, which can be synthesized from precursors like this compound, in the design of new liquid crystal materials with specific and desirable phase behaviors for applications in displays and other optical devices.

The reactive nature of this compound also allows for its incorporation into polymeric structures. The bromoacetyl group can be used as an initiation site for polymerization or as a point of attachment for cross-linking, leading to the formation of functional polymers with tailored properties. These materials could find applications in areas such as specialty coatings, membranes, and electronic materials.

A Versatile Tool for the Construction of Novel Heterocyclic Systems

The inherent reactivity of this compound makes it a powerful tool for the synthesis of a diverse range of novel heterocyclic systems. The α-bromoketone moiety is a classic electrophile that can react with a wide variety of nucleophiles to construct new rings. This versatility allows chemists to access complex molecular architectures that would be difficult to synthesize through other means.

For example, the reaction of this compound with dinucleophiles can lead to the formation of fused heterocyclic systems. Reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyridazinone rings fused to the isoxazole core. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of a second isoxazole ring. These fused systems are of great interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Exploration of the Bromoacetyl Isoxazole Scaffold in Medicinal Chemistry Research

Rational Design of Ligands and Modulators Targeting Specific Biomolecules

The rational design of ligands often leverages reactive functional groups to achieve desired biological activity. The bromoacetyl group, present in the target compound, is a known electrophile capable of forming covalent bonds with nucleophilic residues in proteins. This characteristic is a cornerstone of covalent inhibitor design.

Research on Covalent Inhibitor Design

The design of covalent inhibitors is a significant strategy in medicinal chemistry, aiming to create highly potent and selective drugs. This approach involves a reactive group, or "warhead," that forms a stable bond with a target protein. While no specific studies on 3-Bromo-5-(bromoacetyl)isoxazole as a covalent inhibitor were identified, research on related structures provides a strong rationale for its potential in this area.

For instance, derivatives of the related 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis. bldpharm.com One spirocyclic derivative was found to covalently inactivate recombinant hGAPDH with greater reactivity than koningic acid, a well-known inhibitor. bldpharm.com Computational studies supported these findings, indicating that a rigid conformation is key to stabilizing the interaction at the binding site, which facilitates the subsequent covalent bond formation. bldpharm.com This highlights the potential of the bromo-isoxazole core as a platform for developing novel covalent inhibitors.

Investigation of Electrophilic Reactivity with Nucleophilic Residues in Proteins

The bromoacetyl moiety is a classic electrophilic warhead known to react with nucleophilic amino acid residues such as cysteine, histidine, and lysine. The 3-halo-4,5-dihydroisoxazole warhead, a related electrophile, is noted for its selective reactivity with cysteine residues that are activated by the surrounding amino acid environment within an enzyme's catalytic site. bldpharm.com This selectivity is advantageous as it can minimize off-target reactions.

Studies on 3-bromo-4,5-dihydroisoxazole derivatives have shown they can activate the Nrf2/HO-1 protective system by covalently modifying a specific cysteine residue (Cys151) on the Keap1 protein. bldpharm.com This demonstrates the ability of the bromo-isoxazole scaffold to engage in targeted electrophilic interactions with key protein cysteine residues. The bromoacetyl group in this compound would be expected to exhibit similar, if not enhanced, reactivity towards such nucleophilic residues, making it a prime candidate for targeting proteins with reactive cysteines.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the broader class of isoxazole (B147169) derivatives, SAR studies have been crucial in identifying key structural features for biological activity.

In research on trisubstituted isoxazoles as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies revealed critical requirements for activity. These studies showed that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal. Furthermore, a hydrogen-bond-donating N-heterocycle at the C-5 position significantly enhanced potency by forming an additional polar interaction with the protein backbone.

While these specific findings relate to a different substitution pattern, they underscore the importance of systematic modifications around the isoxazole core to probe interactions with a biological target. For this compound, SAR studies would likely involve modifying the bromoacetyl group to modulate reactivity and exploring alternative substituents at the 3-position to enhance binding affinity and selectivity.

Mechanistic Studies of Molecular Interactions with Enzymes and Receptors

Understanding the molecular mechanisms by which a compound interacts with its biological target is crucial for rational drug design. For covalent inhibitors, this involves elucidating the specifics of the bond-forming reaction within the protein's active site.

Mechanistic studies on related 3-bromo-4,5-dihydroisoxazole inhibitors of hGAPDH have highlighted the importance of the enzyme's active site in promoting the covalent reaction. bldpharm.com The negligible reactivity of a lead compound with free thiols, in contrast to its rapid reaction with the activated cysteine in the hGAPDH active site, points to a highly selective, enzyme-catalyzed mechanism. bldpharm.com

For this compound, mechanistic studies would be essential to confirm its covalent binding mode, identify the specific amino acid residue it targets, and characterize the kinetics of the inactivation process. Such studies would likely employ techniques like mass spectrometry to identify the modified residue and X-ray crystallography to visualize the covalent complex, providing a detailed picture of the molecular interaction.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The properties of the bromoacetyl-isoxazole scaffold make it a potentially valuable core for the development of such probes. Its capacity for covalent modification could be harnessed to create activity-based probes (ABPs) for enzyme profiling or to "pull down" and identify novel protein targets.

No specific examples of this compound being used as a chemical probe have been reported. However, the demonstrated ability of related bromo-isoxazoles to selectively label proteins like Keap1 provides a strong proof-of-concept for this application. bldpharm.com A probe based on the this compound structure could be synthesized with a reporter tag (e.g., a fluorophore or biotin) to enable visualization or enrichment of its cellular targets.

Q & A

Q. Methodological Considerations :

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl nitroacetate | 65–75 | Moderate | |

| Solid acid catalysis | NaHSO₄/SiO₂ | 80–85 | High | |

| Bromination | NBS | 70–78 | Variable |

What spectroscopic and computational techniques are recommended for characterizing this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for bromo (δ 4.5–5.5 ppm) and bromoacetyl (δ 2.8–3.2 ppm) groups. Coupling constants confirm isoxazole ring geometry ().

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies ().

Advanced Tip : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and verify spectroscopic assignments ().

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives ().

- In Vitro Assays :

- SAR Optimization : Introduce solubilizing groups (e.g., hydroxyl, dimethylaminomethyl) to enhance bioavailability while retaining activity ().

Key Challenge : Balance lipophilicity (LogP) and aqueous solubility to improve pharmacokinetics.

How should researchers address contradictory data in reaction outcomes or biological activity?

Advanced Research Focus

Contradictions often arise from:

Q. Resolution Strategy :

Replicate experiments under strictly controlled conditions.

Use high-throughput screening to test multiple derivatives in parallel.

Apply multivariate analysis (e.g., PCA) to identify critical variables ().

What computational methods are effective for predicting the reactivity or interaction mechanisms of this compound?

Q. Advanced Research Focus

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for bromoacetyl group reactivity ().

- Molecular Dynamics (MD) : Simulate binding dynamics with protein targets (e.g., 50 ns trajectories for stability assessment) ().

- QSPR Models : Correlate molecular descriptors (e.g., HOMO-LUMO gap) with observed biological activity ().

Software Tools : Gaussian (DFT), GROMACS (MD), and MOE (docking).

How can photostability and reaction pathways of this compound be analyzed under UV irradiation?

Q. Advanced Research Focus

- Photodissociation Studies : Use laser flash photolysis to track intermediates (e.g., bromine radicals) and quantify quantum yields ().

- MS/MS Fragmentation : Identify degradation products via high-resolution mass spectrometry.

- Theoretical Modeling : Map conical intersections using CASSCF to explain non-radiative decay pathways ().

Key Insight : The bromoacetyl group enhances photolability, necessitating dark storage for stability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.